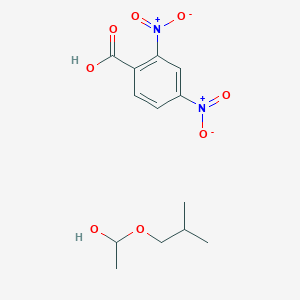
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol is a chemical compound with the molecular formula C13H18N2O8 and a molecular weight of 330.29100. This compound is known for its unique structure, which includes both nitro and benzoic acid functional groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol involves several steps. One common method includes the nitration of benzoic acid to form 2,4-dinitrobenzoic acid, followed by the reaction with 1-(2-methylpropoxy)ethanol under specific conditions. The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Applications De Recherche Scientifique
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can participate in redox reactions, affecting various biochemical pathways. The benzoic acid moiety can interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2,4-Dinitrobenzoic acid;1-(2-methylpropoxy)ethanol can be compared with other similar compounds such as:
2,4-Dinitrobenzoic acid: This compound lacks the 1-(2-methylpropoxy)ethanol group, making it less versatile in certain reactions.
1-(2-methylpropoxy)ethanol: This compound does not have the nitro and benzoic acid groups, limiting its applications in specific chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
144194-30-9 |
|---|---|
Formule moléculaire |
C13H18N2O8 |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
2,4-dinitrobenzoic acid;1-(2-methylpropoxy)ethanol |
InChI |
InChI=1S/C7H4N2O6.C6H14O2/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15;1-5(2)4-8-6(3)7/h1-3H,(H,10,11);5-7H,4H2,1-3H3 |
Clé InChI |
PLIMETPEQZJAJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(C)O.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


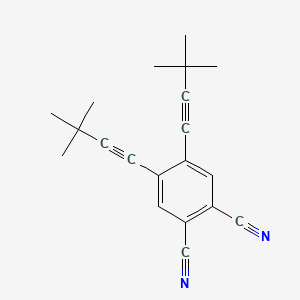
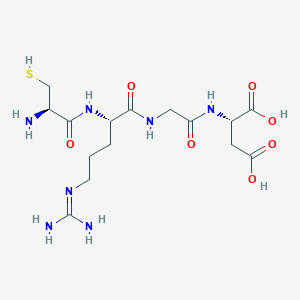
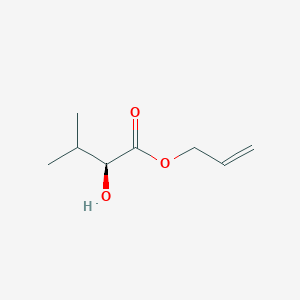
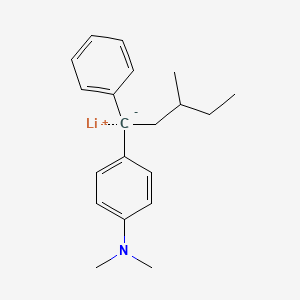
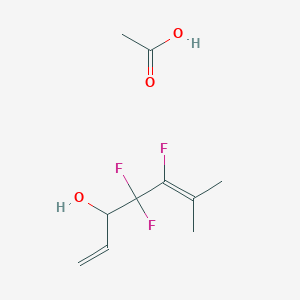


![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
